molecular formula C12H14O B1588233 2-Propyl-1-indanone CAS No. 92013-10-0

2-Propyl-1-indanone

Cat. No. B1588233
CAS RN: 92013-10-0
M. Wt: 174.24 g/mol
InChI Key: BHZFSMHRFRREQN-UHFFFAOYSA-N
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Description

2-Propyl-1-indanone is a chemical compound with the empirical formula C12H14O . It has a molecular weight of 174.24 . The SMILES string for this compound is CCCC1Cc2ccccc2C1=O .


Synthesis Analysis

The synthesis of 1-indanones, which includes 2-Propyl-1-indanone, has been a subject of research in recent years . Cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .


Molecular Structure Analysis

The molecular structure of 2-Propyl-1-indanone consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure can be represented by the SMILES string CCCC1Cc2ccccc2C1=O .


Chemical Reactions Analysis

The chemical reactions involving 1-indanones, including 2-Propyl-1-indanone, have been studied extensively . For instance, cyclization of 1-indanone core has been achieved, leading to the construction of fused- and spirocyclic frameworks .


Physical And Chemical Properties Analysis

2-Propyl-1-indanone has a refractive index of n20/D 1.537 (lit.) and a density of 1.023 g/mL at 25 °C (lit.) . It has a boiling point of 65 °C/0.07 mmHg (lit.) .

Scientific Research Applications

Synthesis of Fused and Spirocyclic Frameworks

1-Indanones, including 2-Propyl-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . They occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity . They are used in annulations for the construction of fused and spirocyclic frameworks . These frameworks are key components in the synthesis of various carbocyclic and heterocyclic skeletons .

Synthesis of Bioactive Molecules

Indanones and related compounds are important bioactive molecules . These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease . They can also be used as synthetic intermediates for several drugs and as precursors to natural products .

Ligands in Olefinic Polymerization Catalysts

Indanones, including 2-Propyl-1-indanone, are used as ligands in olefinic polymerization catalysts . They play a crucial role in the polymerization process, influencing the activity, stability, and selectivity of the catalyst .

Discotic Liquid Crystals

Indanones are used in the creation of discotic liquid crystals . These materials have unique properties that make them suitable for use in a variety of applications, including electronic devices .

Antiviral and Antibacterial Agents

1-Indanone derivatives have been studied extensively for their bioactivity, opening up possibilities for their applications as antiviral and antibacterial agents .

Anticancer Drugs

1-Indanone derivatives, including 2-Propyl-1-indanone, have potential applications as anticancer drugs . They have shown promising results in preclinical studies .

Alzheimer’s Disease Treatment

One of the most famous drugs which bears an indanone moiety is donepezil hydrochloride, which has been approved by the United States Food and Drug Administration (US-FDA) for the treatment of mild-moderate Alzheimer’s disease .

Cardiovascular Drugs

Indanones have also been used in the synthesis of cardiovascular drugs . These drugs help in the treatment of various heart-related conditions .

Safety And Hazards

While specific safety and hazard information for 2-Propyl-1-indanone is not available, general precautions include avoiding contact with skin, eyes, and clothing, avoiding dust formation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-propyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-5-10-8-9-6-3-4-7-11(9)12(10)13/h3-4,6-7,10H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFSMHRFRREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408578
Record name 2-PROPYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-1-indanone

CAS RN

92013-10-0
Record name 2-PROPYL-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYL-1-INDANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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